Technical Whitepaper: Methyl Morpholine-4-Carboxylate (CAS 6906-13-4)
Technical Whitepaper: Methyl Morpholine-4-Carboxylate (CAS 6906-13-4)
Executive Summary
Methyl morpholine-4-carboxylate (CAS 6906-13-4), also known as methyl 4-morpholinecarboxylate, is a specialized heterocyclic carbamate widely utilized in medicinal chemistry and organic synthesis.[1][2] Unlike its alkylated analog N-methylmorpholine (a common base), this compound features a carbamate moiety that imparts unique stability and reactivity profiles. It serves as a critical intermediate for introducing the morpholine pharmacophore—a "privileged structure" in drug discovery known for improving solubility and metabolic stability—into larger bioactive molecules. This guide details its physicochemical properties, validated synthesis protocols, and strategic applications in drug development.
Part 1: Physicochemical Profile[3]
The following data aggregates experimental and predicted properties essential for handling and characterization.
| Property | Value | Note |
| CAS Number | 6906-13-4 | |
| IUPAC Name | Methyl morpholine-4-carboxylate | |
| Molecular Formula | C₆H₁₁NO₃ | |
| Molecular Weight | 145.16 g/mol | |
| Physical State | Low-melting solid or viscous liquid | Typically solid at <4°C; may liquefy at RT.[3] |
| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO | Limited solubility in non-polar alkanes. |
| LogP (Predicted) | ~ -0.2 to 0.1 | Amphiphilic nature ideal for CNS penetration. |
| H-Bond Acceptors | 3 | (N-O , O =C, C-O -C) |
| Storage | +2°C to +8°C (Refrigerator) | Hygroscopic; store under inert atmosphere. |
Part 2: Synthesis & Manufacturing Protocols
Mechanistic Overview
The synthesis of methyl morpholine-4-carboxylate primarily proceeds via nucleophilic acyl substitution . The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a methylating agent (typically methyl chloroformate or dimethyl carbonate).
Protocol A: Schotten-Baumann Acylation (Laboratory Scale)
Recommended for high purity and reliability in research settings.
Reagents:
-
Morpholine (1.0 equiv)
-
Methyl Chloroformate (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with Morpholine (10 mmol) and Et₃N (12 mmol) in dry DCM (20 mL).
-
Temperature Control: Cool the solution to 0°C using an ice bath. Causality: The reaction is exothermic; cooling prevents side reactions and controls the rate.
-
Addition: Add Methyl Chloroformate (11 mmol) dropwise over 15 minutes.
-
Self-Validation Check: Observe white precipitate formation (Et₃N·HCl salts), confirming reaction progress.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Workup:
-
Quench with water (20 mL).
-
Separate the organic layer.[2]
-
Wash with 1M HCl (to remove unreacted morpholine/amine) followed by saturated NaHCO₃.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: If necessary, purify via silica gel chromatography (EtOAc/Hexane gradient).
Protocol B: Oxidative Carbonylation (Green/Industrial Route)
Utilizes Dimethyl Carbonate (DMC) to avoid toxic chloroformates.
Reaction: Morpholine + Dimethyl Carbonate
Note: This reaction competes with N-methylation. Lower temperatures and specific catalysts (e.g., ionic liquids or basic catalysts) favor the carbamate (intermediate), while high temperatures (>160°C) drive the reaction toward N-methylmorpholine.
Synthesis Workflow Visualization
Caption: Figure 1. Nucleophilic acyl substitution pathway for the synthesis of Methyl morpholine-4-carboxylate.
Part 3: Applications in Drug Discovery
The Morpholine Pharmacophore
The morpholine ring is a staple in medicinal chemistry due to its ability to modulate the physicochemical properties of a drug candidate.[4]
-
Solubility: The ether oxygen reduces lipophilicity (lowering LogP) compared to piperidine analogs.
-
Metabolic Stability: The oxygen atom deactivates the ring toward oxidative metabolism (e.g., by CYP450 enzymes) at the adjacent carbons.
Carbamate Linker Chemistry
Methyl morpholine-4-carboxylate serves as a robust "capped" morpholine.
-
Prodrug Design: The carbamate bond is stable at physiological pH but can be cleaved by specific esterases or under harsh hydrolytic conditions, potentially releasing the active morpholine-containing pharmacophore.
-
Peptide Synthesis: Used as a capping group for N-termini to prevent degradation or improve cell permeability.
Application Workflow
Caption: Figure 2. Strategic utility of Methyl morpholine-4-carboxylate in drug discovery pipelines.
Part 4: Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectroscopic signatures are diagnostic.
¹H NMR Spectroscopy (Predicted, CDCl₃)
-
δ 3.68 ppm (s, 3H): Methyl ester protons (-OCH ₃). This singlet is distinct and integrates to 3.
-
δ 3.60–3.65 ppm (m, 4H): Protons adjacent to oxygen in the morpholine ring (-CH ₂-O-CH ₂-).
-
δ 3.40–3.45 ppm (m, 4H): Protons adjacent to nitrogen (-CH ₂-N-CH ₂-).
-
Note: The carbamate nitrogen has partial double bond character, which may cause broadening or splitting of the N-adjacent methylene signals due to restricted rotation (rotamers) at low temperatures.
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion: [M+H]⁺ = 146.17 m/z
-
Fragmentations: Loss of methoxy group (-OCH₃) or decarboxylation may be observed in harder ionization techniques.
Part 5: Handling & Safety
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
PPE: Wear nitrile gloves and safety goggles.
-
Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors/dust.
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste. Do not flush down drains.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12575354, Methyl morpholine-4-carboxylate. Retrieved from [Link]
- Zhu, M., et al. (2013).Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry.
Sources
- 1. Methyl morpholine-4-carboxylate | C6H11NO3 | CID 12575354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nugentec.com [nugentec.com]
